molecular formula C15H14N2O3 B7555124 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid

3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid

Cat. No. B7555124
M. Wt: 270.28 g/mol
InChI Key: HVQLHTWIOXYMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid, also known as MPB, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.

Mechanism of Action

The mechanism of action of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which then activate cannabinoid receptors in the body. This leads to a wide range of physiological and pathological effects, such as pain relief, appetite regulation, and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to regulate appetite and body weight in animal models of obesity. In addition, this compound has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the endocannabinoid system and its physiological and pathological roles. However, one of the limitations of using this compound is its solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the use of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in scientific research. One direction is to study its potential therapeutic effects in various disease models, such as cancer, obesity, and pain. Another direction is to develop more potent and selective FAAH inhibitors based on the structure of this compound. Finally, this compound can be used as a starting point for the development of other small molecules that target the endocannabinoid system.

Synthesis Methods

The synthesis of 3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the reaction of 3-methylpyridine-2-carboxylic acid with 4-aminobenzyl alcohol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), in the body by inhibiting FAAH. This makes this compound a valuable tool for studying the physiological and pathological roles of endocannabinoids in the body.

properties

IUPAC Name

3-[[(3-methylpyridine-2-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-7-16-13(10)14(18)17-9-11-5-2-6-12(8-11)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQLHTWIOXYMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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